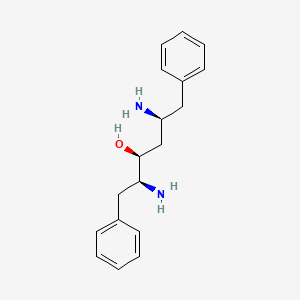![molecular formula C32H39O20+ B3394436 Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] CAS No. 142561-98-6](/img/structure/B3394436.png)
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] is a complex anthocyanin glycoside, a type of natural pigment found in various fruits and vegetables. Anthocyanins are known for their antioxidant properties and contribute to the red, purple, and blue colors in plants[_{{{CITATION{{{_1{Human Metabolome Database: Showing metabocard for Cyanidin 3-O-b-D .... This specific compound is notable for its intricate structure and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of cyanidin from natural sources such as berries. The extracted cyanidin is then subjected to glycosylation reactions to attach the xylopyranosyl, glucopyranosyl, and galactopyranosyl groups in the correct sequence[_{{{CITATION{{{3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- [ (4-hydroxy-3 ...](https://www.sigmaaldrich.com/SG/zh/product/sigma/smb00554). These reactions require specific enzymes or chemical catalysts and controlled reaction conditions to ensure the correct glycosidic linkages[{{{CITATION{{{2{Cyanidin 3-O- b- D -Xylopyranosyl-(1,2)- (4-hydroxy-3-methoxycinnamoyl ...](https://www.sigmaaldrich.com/US/en/product/sigma/smb00554)[{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The extraction is usually done using solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 .... The glycosylation steps are performed under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as leucoanthocyanins.
Substitution: Substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry: This compound is used in the study of anthocyanin chemistry and glycosylation reactions. It serves as a model compound for understanding the stability and reactivity of anthocyanins.
Biology: In biological research, it is used to investigate the antioxidant properties and potential health benefits of anthocyanins. Studies have shown that anthocyanins can protect cells from oxidative stress and inflammation.
Medicine: The compound is explored for its potential therapeutic applications, including its role in preventing chronic diseases such as cardiovascular diseases and cancer. Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs.
Industry: In the food and beverage industry, this compound is used as a natural colorant and antioxidant. It is added to products like juices, wines, and candies to enhance their color and shelf life.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, preventing cellular damage. The molecular targets include enzymes and pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway and various antioxidant enzymes.
Comparison with Similar Compounds
Cyanidin-3-glucoside: Similar structure but lacks the xylopyranosyl and galactopyranosyl groups.
Pelargonidin-3-glucoside: Another anthocyanin with a different aglycone structure.
Delphinidin-3-glucoside: Similar anthocyanin with a different hydroxyl group arrangement.
Uniqueness: Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] is unique due to its specific glycosylation pattern, which affects its solubility, stability, and antioxidant activity compared to other anthocyanins.
Properties
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHCBDLMLRVOBZ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39O20+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-98-6 |
Source


|
| Record name | Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

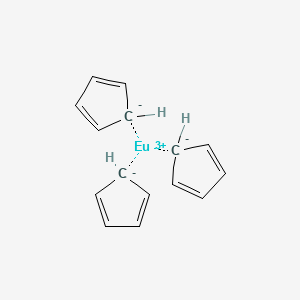
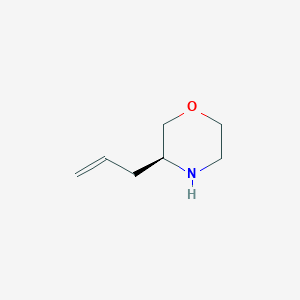
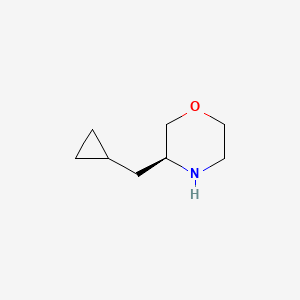
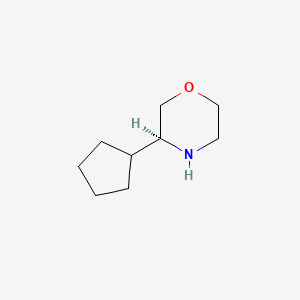

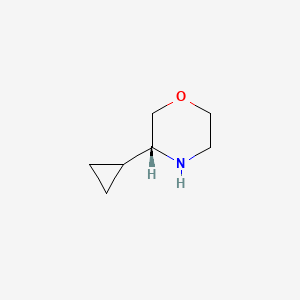

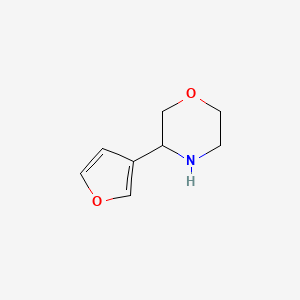

![1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B3394411.png)

